N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(10-4-2-1-3-5-10)16-11-8-14-12-6-7-15-17(12)9-11/h1-9H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFXQJKOMOGSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Pharmacological Investigations
Target Identification and Mechanism of Action
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core structure have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for regulating cell cycle progression. nih.gov Deregulation of CDK activity is a common feature in cancer, making them attractive therapeutic targets. mdpi.com
One notable pyrazolo[1,5-a]pyrimidine derivative, BS-194 (Compound 4k), was identified as a highly potent CDK inhibitor, demonstrating an IC₅₀ value of 3 nM against CDK2. nih.gov Further studies on other analogues revealed strong CDK2 inhibitory activity, with some compounds exhibiting IC₅₀ values as low as 22 and 24 nM, comparable to the reference drug dinaciclib. researchgate.net This inhibition of CDK2 is a key mechanism contributing to the antiproliferative properties of this class of compounds. mdpi.comresearchgate.net
Table 1: CDK Inhibition Profile of Selected Pyrazolo[1,5-a]pyrimidine Derivatives Interactive table available in digital version.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| BS-194 (4k) | CDK2 | 3 | nih.gov |
| BS-194 (4k) | CDK1 | 30 | nih.gov |
| Compound 5h | CDK2 | 22 | researchgate.net |
A series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides, which are derivatives of the core compound, have been discovered as selective and potent inhibitors of Discoidin Domain Receptor 1 (DDR1). nih.govacs.org DDR1 is a receptor tyrosine kinase that has emerged as a potential molecular target for cancer therapy. nih.govacs.org
Two of the most promising compounds from this series, 7rh and 7rj, inhibited the enzymatic activity of DDR1 with IC₅₀ values of 6.8 nM and 7.0 nM, respectively. nih.govacs.org Further investigation showed that compound 7rh binds to DDR1 with a high affinity (Kd value of 0.6 nM) and demonstrates significant selectivity. When tested against a panel of 455 other kinases, it was found to be significantly less potent, highlighting its specificity for DDR1. nih.govacs.org
Table 2: DDR1 Inhibition by N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide Derivatives Interactive table available in digital version.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 7rh | DDR1 | 6.8 | nih.govacs.org |
The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, having been utilized to develop inhibitors for a wide range of kinases. nih.govbiorxiv.org Beyond CDK2 and DDR1, derivatives have shown activity against numerous other important kinases. rsc.orgmtu.edu
The highly selective DDR1 inhibitor 7rh was found to be significantly less active against DDR2, Bcr-Abl, and c-Kit. nih.govacs.org The CDK inhibitor BS-194 also demonstrated potent inhibition of CDK1 (IC₅₀ = 30 nM) and CDK9 (IC₅₀ = 90 nM). nih.gov Reviews of the pyrazolo[1,5-a]pyrimidine class of compounds indicate their role as inhibitors of kinases such as Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK. rsc.orgnih.govmtu.edu Additionally, this scaffold has been used to develop inhibitors for Pim kinases and Tropomyosin Receptor Kinases (Trks). biorxiv.orgmdpi.com
Cellular Pharmacological Effects (In Vitro Studies)
The kinase inhibitory activity of this compound derivatives translates into significant effects on cancer cells in laboratory settings.
Consistent with their mechanism of action, these compounds exhibit potent antiproliferative activity across a variety of human cancer cell lines. The CDK inhibitor BS-194 was tested against a panel of 60 cancer cell lines and showed a mean GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) of 280 nmol/L. nih.gov
The DDR1 inhibitors demonstrated potent inhibition of proliferation in cancer cells that express high levels of DDR1. nih.govacs.org Other pyrazolo[1,5-a]pyrimidine analogues have been specifically tested against common cancer cell lines. For instance, compound 4d showed notable activity against the breast cancer cell line MCF-7 (IC₅₀ = 0.72 µM) and the liver cancer cell line HepG2 (IC₅₀ = 0.14 µM), with its potency against HepG2 exceeding that of the reference drug doxorubicin. ekb.eg Various derivatives have shown cytotoxic effects against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. nih.govekb.eg
Table 3: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives Interactive table available in digital version.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 4d | MCF-7 | Breast | 0.72 | ekb.eg |
| Compound 4d | HepG2 | Liver | 0.14 | ekb.eg |
| Compound 6e | HepG2 | Liver | 11.23 | nih.gov |
| Compound 6e | HCT-116 | Colon | 10.12 | nih.gov |
In addition to curbing proliferation, derivatives of this compound have been shown to interfere with the processes of cancer cell invasion and adhesion, which are critical for metastasis. The potent DDR1 inhibitors were found to strongly suppress cancer cell invasion and adhesion in vitro, further highlighting their therapeutic potential. nih.govacs.org
Suppression of Tumorigenicity
Research into pyrazolo[1,5-a]pyrimidine derivatives has revealed their potential in suppressing tumorigenicity. A notable study focused on a series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides, which are structurally related to this compound. These compounds have demonstrated potent inhibitory effects on the proliferation of cancer cells that express high levels of Discoidin Domain Receptor 1 (DDR1), a key target in cancer therapy. nih.govacs.org
Two of the most promising compounds from this series, 7rh and 7rj, were found to strongly suppress cancer cell invasion, adhesion, and tumorigenicity. nih.govacs.orgresearchgate.net This suggests that the pyrazolo[1,5-a]pyrimidine core, when appropriately substituted, can effectively interfere with the key processes that drive tumor growth and metastasis. The antitumor potential of this scaffold is further highlighted by its presence in several clinically approved drugs for cancer treatment, such as Larotrectinib and Entrectinib, which are Tropomyosin receptor kinase (Trk) inhibitors. mdpi.com The pyrazolo[1,5-a]pyrimidine nucleus is recognized for its significant potential in the discovery of novel anticancer drugs. mdpi.comresearchgate.net
| Compound | Target | Reported Activity |
|---|---|---|
| 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides (e.g., 7rh, 7rj) | DDR1 | Potent inhibition of cancer cell proliferation, invasion, adhesion, and tumorigenicity. nih.govacs.orgresearchgate.net |
| Larotrectinib | TrkA, TrkB, TrkC | Clinically approved for the treatment of solid tumors with NTRK gene fusions. mdpi.com |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Clinically approved for NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer. mdpi.com |
Cell Cycle Modulation and Apoptosis Induction
The suppression of tumorigenicity by pyrazolo[1,5-a]pyrimidine derivatives is closely linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death). The potent inhibition of cancer cell proliferation by 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides indicates an interference with the cell cycle. nih.govacs.org Several derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been specifically investigated for their effects on cell cycle progression and apoptosis.
It has been shown that pyrazolo[1,5-a]pyrimidine derivatives can exhibit anti-proliferative efficacy by blocking the activity of Cyclin-Dependent Kinases (CDKs), particularly CDK2. ekb.eg CDKs are crucial enzymes that regulate the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and subsequent apoptosis. ekb.eg Furthermore, studies on structurally similar pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.goveijppr.comtriazine sulfonamides have demonstrated pro-apoptotic activity in cancer cells. mdpi.com This suggests that the broader class of pyrazole-fused heterocyclic compounds, including this compound, may share a common mechanism of inducing apoptosis in cancerous cells. The induction of apoptotic cell death is a key mechanism by which these compounds can slow or halt tumor growth. mdpi.com
Broader Spectrum Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives (relevant for scaffold potential)
The pyrazolo[1,5-a]pyrimidine scaffold is not only a promising framework for the development of anticancer agents but also exhibits a wide range of other biological activities. This versatility underscores its potential in medicinal chemistry for creating a diverse array of therapeutic agents. researchgate.netnih.gov
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown activity against a variety of bacterial and fungal strains. researchgate.netnih.goveijppr.commdpi.com For instance, certain N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have demonstrated good antibacterial activity against Escherichia coli and Salmonella enterica. researchgate.net Other derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting broad-spectrum antimicrobial effects. nih.govresearchgate.net The antimicrobial action of some of these derivatives is attributed to the inhibition of essential enzymes in pathogens, such as RNA polymerase. benthamdirect.com
| Derivative Type | Target Organisms | Observed Effect |
|---|---|---|
| N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamides | Escherichia coli, Salmonella enterica | Good antibacterial activity. researchgate.net |
| 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Bacillus subtilis, Escherichia coli | Excellent antibacterial activity. researchgate.net |
| Various substituted pyrazolo[1,5-a]pyrimidines | Gram-positive and Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial activity. nih.govresearchgate.net |
Antiviral Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been identified as a promising basis for the development of antiviral agents. researchgate.netnih.gov Research has shown that certain derivatives possess antiviral properties against a range of viruses. For example, a series of pyrazolo[1,5-a]pyrimidine-based macrocyclic NAK inhibitors have been evaluated for their antiviral activity against several RNA viruses. biorxiv.org While the potency can vary depending on the specific substitutions on the pyrazolo[1,5-a]pyrimidine core, these findings indicate the potential of this chemical framework in the design of new antiviral drugs. biorxiv.org
Anti-inflammatory Potential
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. researchgate.netnih.gov These compounds have been shown to target key mediators of the inflammatory response. For instance, some pyrazolopyrimidine derivatives have been reported to act as dual inhibitors of cyclooxygenases (COXs) and inducible nitric oxide synthase (iNOS), both of which are important enzymes in the inflammatory pathway. bsu.edu.eg Other related structures, such as pyrazolo[1,5-a]quinazolines, have been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical step in the inflammatory cascade. nih.govmdpi.com The anti-inflammatory effects of these compounds are often linked to their ability to inhibit various protein kinases involved in inflammatory signaling pathways. nih.gov
Anxiolytic-like Effects
The pyrazolo[1,5-a]pyrimidine core is present in several compounds with effects on the central nervous system, including anxiolytic (anti-anxiety) properties. nih.gov Some pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as anxiolytic agents. nih.gov While behavioral studies in animal models have sometimes yielded conflicting results, receptor binding studies have shown that these compounds can interact with receptor sites in the brain that are distinct from those targeted by benzodiazepines, a common class of anxiolytic drugs. nih.gov This suggests a potentially novel mechanism of action for their anxiolytic-like effects. nih.gov
Structure Activity Relationship Sar Studies
Influence of Substituent Patterns on Biological Activity
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the nature and position of substituents on both the pyrazole (B372694) and pyrimidine (B1678525) rings. nih.govrsc.org SAR studies have revealed that modifications at various positions can significantly impact potency and selectivity against specific kinase targets. nih.govmdpi.com
For instance, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety itself was found to be essential for forming a key hinge interaction with a methionine residue (Met592) in the target protein. mdpi.com Specific substitutions on this core have been shown to drastically enhance inhibitory activity. The introduction of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position of the pyrazolo[1,5-a]pyrimidine ring, coupled with an amide bond of picolinamide (B142947) at the third position, led to compounds with excellent enzymatic inhibition of TrkA, with IC₅₀ values as low as 1.7 nM. mdpi.com
Further studies on Trk inhibitors highlighted the importance of other substitutions. The addition of a fluorine atom at certain positions was found to be crucial for activity, enhancing interactions with asparagine residues (Asn655). mdpi.com Moreover, incorporating a morpholine (B109124) group was shown to improve selectivity by minimizing off-target effects. mdpi.com
In the context of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, extensive SAR exploration has been conducted on the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.commdpi.com Modifications at the C(2) and C(5) positions were systematically optimized. mdpi.com It was found that introducing indole (B1671886) derivatives at the C(5) position could create an additional hydrogen bond with an aspartate residue (Asp-787), a key interaction for many selective inhibitors. nih.gov This led to the identification of 5-indole-pyrazolo[1,5-a]pyrimidine as a promising core for further development. nih.gov A library of derivatives with various amine substituents at the C(2) position and different benzimidazole (B57391) groups at the C(5) position yielded potent and selective PI3Kδ inhibitors with IC₅₀ values in the low nanomolar range. mdpi.com For example, compound CPL302415, featuring a specific benzimidazole substituent, showed an IC₅₀ value of 18 nM for PI3Kδ and high selectivity over other PI3K isoforms. mdpi.comresearchgate.net
The following table summarizes the impact of different substituent patterns on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives against PI3Kδ.
| Compound ID | R1 (Position 5) | R2 (Position 2) | PI3Kδ IC₅₀ (nM) | Selectivity (α/δ) |
| CPL302415 (6) | 2-(difluoromethyl)-1H-benzimidazole | N-tert-butylpiperazin-1-ylmethyl | 18 | 79 |
| Compound 8 | 2-(difluoromethyl)-1H-benzimidazole | (4-methylpiperazin-1-yl)methyl | 1892 | >53 |
| Compound 11 | 1H-benzimidazole | N-tert-butylpiperazin-1-ylmethyl | 52 | 31 |
| Compound 24 | 4-Indole | N,N-dimethyl-4-aminopiperidine | 37 | >1621 |
| Compound 29 | 4-Indole | 4-(N-methylpiperazin-1-yl)piperidine | 52 | >1153 |
Data sourced from multiple studies on PI3Kδ inhibitors. mdpi.comnih.gov
Similarly, optimization of a screening hit from a pyrazolo[1,5-a]pyrimidine library led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3-ITD) inhibitors for acute myeloid leukemia (AML). bohrium.com Compounds 17 and 19 from this series displayed potent FLT3-ITD activities with IC₅₀ values of 0.4 nM and also inhibited resistance-conferring mutations. bohrium.com
Impact of the Benzamide (B126) Moiety on Target Engagement
In these DDR1 inhibitors, the benzamide group is crucial for occupying a specific pocket in the kinase domain. The amide group itself can act as both a hydrogen bond donor and acceptor, forming key interactions with the protein backbone or specific amino acid side chains, thereby anchoring the inhibitor in the active site. Modifications around this carboxamide group have been suggested as a strategy to further enhance potency and selectivity. mdpi.com
The orientation of the benzamide relative to the core scaffold is also vital. The amide bond contributes to the planarity of the molecule, which can influence how the inhibitor fits within the ATP-binding pocket of the target kinase. jst.go.jp The specific substitution pattern on the benzene (B151609) ring of the benzamide can also be tailored to exploit specific sub-pockets within the active site, leading to improved affinity and selectivity. For instance, in the development of PI3Kδ inhibitors, replacing a methylene (B1212753) (-CH₂) linker with a carbonyl (-CO) group, essentially creating an amide linkage, was explored. This change was found to influence potency, with the effect being dependent on the nature of other substituents. mdpi.com
Conformational Analysis and Dihedral Angle Significance
The three-dimensional conformation of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide and its analogs is a key determinant of their biological activity. The fused pyrazolo[1,5-a]pyrimidine system provides a rigid, planar framework. nih.govnih.gov However, the rotational freedom around the single bond connecting the core to the benzamide moiety introduces conformational flexibility.
A critical parameter in the SAR of this class of compounds is the dihedral angle between the plane of the pyrazolo[1,5-a]pyrimidine scaffold and the plane of the amide bond. jst.go.jp Studies on pyrazolo[1,5-a]pyrimidine-based inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein have demonstrated the importance of this angle. In these inhibitors, a piperidine (B6355638) ring was found to be essential for maintaining an optimal dihedral angle, which allows for effective interaction with the RSV F protein. jst.go.jp
Molecular dynamics simulations and conformational analysis of these compounds revealed that derivatives with different dihedral angle distributions exhibited varying levels of anti-RSV activity. jst.go.jp This suggests that the target's binding pocket has a specific conformational requirement, and inhibitors must adopt a suitable low-energy conformation to bind effectively. Even without a rigid ring system like piperidine, potent activity can be achieved by designing acyclic chains that favor the appropriate dihedral angles. jst.go.jp This highlights that controlling the molecular conformation is a crucial aspect of designing effective inhibitors based on this scaffold.
Design Strategies for Enhanced Selectivity and Potency
The development of potent and selective kinase inhibitors based on the this compound scaffold involves several key design strategies. The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core is a significant advantage, permitting extensive structural modifications to optimize pharmacological properties. nih.govnih.gov
One primary strategy is scaffold decoration , which involves introducing diverse functional groups at various positions of the core structure. Modern synthetic methods like palladium-catalyzed cross-coupling and click chemistry are employed to create extensive libraries of analogs for screening. nih.govrsc.org This approach allows for the systematic exploration of the chemical space around the scaffold to identify substituents that enhance target engagement and selectivity. For example, introducing basic amines to an aryl ring via an ether linkage was a key modification that led to more potent analogs in both biochemical and cellular assays. nih.gov
Another strategy is structure-based drug design . When the three-dimensional structure of the target protein is known, inhibitors can be rationally designed to fit optimally into the active site. This involves identifying key interactions, such as hydrogen bonds and hydrophobic contacts, and modifying the inhibitor to maximize these interactions. For instance, the addition of a fluorine atom to enhance interactions with a specific asparagine residue (Asn655) in Trk kinase is an example of this approach. mdpi.com Similarly, designing molecules with substituents that can extend into solvent-exposed regions can improve solubility and ADME properties without sacrificing potency. nih.gov
Improving selectivity is a major challenge and a critical design goal. rsc.org This is often achieved by exploiting subtle differences in the amino acid sequences of the target kinase compared to other off-target kinases. A successful strategy has been the introduction of bulky or specific chemical groups that create favorable interactions with the target but cause steric clashes with off-target proteins. The addition of a morpholine group to certain pyrazolo[1,5-a]pyrimidine derivatives was shown to improve selectivity by reducing off-target effects. mdpi.com In the case of PI3Kδ inhibitors, careful selection of benzimidazole substituents at the C(5) position and amine groups at the C(2) position led to compounds with high selectivity over other PI3K isoforms. mdpi.comresearchgate.net For example, compound CPL302415 exhibited over 1400-fold selectivity for PI3Kδ against PI3Kβ and over 900-fold against PI3Kγ. mdpi.comresearchgate.net
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, docking studies have been crucial in understanding its interactions with the ATP-binding sites of various kinases.
Derivatives of the pyrazolo[1,5-a]pyrimidine core have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govmdpi.com Molecular docking simulations have shown that these compounds fit well within the ATP binding cleft of CDK2. nih.gov The binding is primarily stabilized by hydrogen bond interactions and hydrophobic contacts. nih.gov Specifically, the pyrazolopyrimidine scaffold is designed to form hydrogen bonds with the hinge region residue Leu83 of CDK2. nih.gov Further interactions with key amino acids such as Ile10 and Leu134 have also been noted in related compounds, contributing to the stability of the ligand-protein complex. mdpi.com
Computational analyses suggest that these inhibitors often adopt a 'flying bat' conformation within the active site. nih.gov This orientation allows the core heterocyclic ring to significantly overlap with the adenine (B156593) group of ATP, effectively mimicking the natural substrate to achieve competitive inhibition. nih.gov
A series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides, derived from the core structure, have been discovered as potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer. nih.govacs.org Molecular modeling was integral to the discovery and optimization of these inhibitors, which exhibit inhibitory concentrations in the low nanomolar range. nih.gov The binding affinity of the lead compound in this series (7rh) was confirmed with a dissociation constant (Kd) value of 0.6 nM. nih.govacs.org These computational models helped guide the structure-activity relationship (SAR) studies that led to the development of these highly effective DDR1 inhibitors. researchgate.net
The versatile pyrazolo[1,5-a]pyrimidine scaffold has been computationally modeled against a variety of other protein kinases, demonstrating its broad potential.
PI3Kδ: Derivatives have been developed as selective inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ). Docking studies revealed that a crucial interaction involves a hydrogen bond between a morpholine (B109124) group on the scaffold and the amino acid Val-828 in the hinge region of the enzyme. mdpi.commdpi.com
Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine framework has been explored for developing selective CK2 inhibitors. biorxiv.org A derivative, compound 5d, showed good binding scores within the active sites of both CK2 and CDK9 in molecular docking studies. ekb.eg
Tropomyosin Receptor Kinase (Trk): The scaffold is essential for inhibitors of Trk, where it forms a key hinge interaction with the Met592 residue. mdpi.com It has also been investigated for activity against TRKA, a member of the Trk family. nih.gov
Other Kinases: The DDR1 inhibitor series based on this scaffold was also evaluated against other kinases, showing significantly less potency against DDR2, Bcr-Abl, and c-Kit, which highlights its selectivity. nih.govacs.org
Molecular Dynamics Simulations for Conformational Stability
To complement docking studies, molecular dynamics (MD) simulations are performed to assess the stability of the predicted protein-ligand binding poses over time. For pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, MD simulations have confirmed that the compounds remain stably bound in the ATP pocket. nih.gov These simulations demonstrate that the crucial hydrogen bonds and hydrophobic interactions identified in docking studies are maintained, validating the proposed binding mode. nih.gov Similar MD studies on related pyrazolopyrimidine derivatives targeting other kinases have also been used to verify the stability of the docked conformations and key residue interactions. rsc.org
Quantum Chemical Calculations (e.g., DFT Studies on Related Compounds)
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of molecules. While specific DFT studies on N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide were not prominently found, research on closely related pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives provides relevant insights. jcsp.org.pkmodern-journals.com These studies calculate quantum chemical features like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and dipole moment. jcsp.org.pk Such parameters are crucial for understanding the molecule's reactivity, stability, and intermolecular interaction capabilities, which can inform further drug design efforts.
Predictive Kinome Profiling and Selectivity Analysis
A critical aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects. The pyrazolo[1,5-a]pyrimidine scaffold has been subjected to extensive selectivity profiling.
One of the most promising derivatives, a DDR1 inhibitor designated as 7rh, was tested against a panel of 455 different kinases. nih.govacs.org The results demonstrated remarkable selectivity for DDR1. nih.govresearchgate.net The selectivity of this compound was quantified using S-scores, which measure the fraction of inhibited kinases at a given concentration. The S(35) score (at 1 µM) was 0.035, and the S(10) score (at 100 nM) was 0.008, indicating that the compound interacts with a very small fraction of the kinome. nih.govacs.org
Similarly, optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the identification of highly selective inhibitors for Casein Kinase 2 (CK2). biorxiv.org Kinome-wide selectivity screens confirmed that a lead compound from this series displayed exclusive selectivity for CK2, highlighting the tunability of this privileged scaffold for achieving high target specificity. biorxiv.org
In Silico ADME Studies
Computational ADME predictions are a critical component in the early stages of drug discovery, helping to identify derivatives of a core chemical structure with favorable pharmacokinetic properties. Numerous studies have been conducted on various substituted analogs of the pyrazolo[1,5-a]pyrimidine core, assessing their drug-likeness and potential as therapeutic agents. johnshopkins.eduekb.egresearchgate.net These investigations typically involve the calculation of a wide range of physicochemical and pharmacokinetic parameters to predict a compound's behavior in the human body.
However, detailed research findings and specific data tables for the parent compound, this compound, have not been the focus of these publicly available studies. The research emphasis has largely been on novel derivatives designed to optimize biological activity and pharmacokinetic profiles against specific therapeutic targets. nih.govnih.gov Therefore, interactive data tables detailing the in silico ADME properties for this compound cannot be generated based on the current body of scientific literature.
Future Research Directions
Optimization of Synthetic Pathways for N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide Analogs The continued development of this compound analogs hinges on the optimization of synthetic pathways to improve efficiency, yield, and structural diversity. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a fusion of pyrazole (B372694) and pyrimidine (B1678525) rings, offers a versatile platform for chemical modification.nih.govCurrent synthetic strategies often involve cyclization and condensation reactions. A common and effective method is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, which allows for modifications at various positions around the core structure.nih.govrsc.org
Future optimizations are likely to focus on several key areas:
Novel Catalytic Systems: Exploring the use of transition metals beyond palladium, such as copper and gold, in C–H activation and annulation reactions could provide more direct and efficient routes to the fused ring system from simpler starting materials. nih.gov
Microwave-Assisted Synthesis: The application of microwave-assisted synthesis has already shown promise in accelerating reaction times, increasing yields, and reducing the environmental impact of producing pyrazolo[1,5-a]pyrimidines. nih.gov Further exploration of this technology for the synthesis of benzamide (B126) analogs is a promising avenue.
Green Chemistry Approaches: Incorporating principles of green chemistry, such as the use of environmentally benign solvents and reagents, will be an important consideration in developing sustainable and scalable synthetic pathways. nih.gov
These advancements will enable the exploration of previously inaccessible chemical spaces and facilitate the generation of diverse libraries of analogs for biological screening. nih.gov
Development of Novel Analogs with Improved Biological Profiles A primary focus of future research will be the rational design and synthesis of novel this compound analogs with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will continue to be instrumental in guiding the modification of the core scaffold to optimize interactions with biological targets.nih.gov
Recent research has demonstrated the potential of modifying the pyrazolo[1,5-a]pyrimidine core at various positions to achieve desired biological effects. For example, a series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides were developed as potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a target in cancer therapy. nih.gov Two standout compounds from this series, 7rh and 7rj, exhibited excellent inhibitory activity and oral bioavailability. nih.gov
Similarly, extensive modifications at the C(2) and C(5) positions of the pyrazolo[1,5-a]pyrimidine ring have led to the discovery of potent and selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitors for the treatment of inflammatory and autoimmune diseases. mdpi.com One such analog, CPL302415, displayed high activity and selectivity for PI3Kδ over other PI3K isoforms. mdpi.com
The table below summarizes the biological profiles of some recently developed analogs, highlighting the impact of structural modifications on their activity and selectivity.
| Compound | Target | IC50 | Selectivity | Key Features |
| 7rh | DDR1 | 6.8 nM | Highly selective over DDR2, Bcr-Abl, c-Kit, and 455 other kinases. | Potently inhibits proliferation of cancer cells with high DDR1 expression; good oral bioavailability (67.4%). nih.gov |
| 7rj | DDR1 | 7.0 nM | Significantly less potent against DDR2, Bcr-Abl, and c-Kit. | Strong suppression of cancer cell invasion and adhesion; good oral bioavailability (56.2%). nih.gov |
| CPL302415 | PI3Kδ | 18 nM | Good selectivity over other PI3K isoforms (PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939). | Potential candidate for clinical trials in the treatment of Systemic Lupus Erythematosus (SLE). mdpi.com |
| Analog 7a | AHR | 31 nM | N/A | Developed as a potent Aryl Hydrocarbon Receptor (AHR) antagonist through systematic optimization. rsc.org |
Future efforts will likely involve the use of computational modeling and structure-based drug design to guide the synthesis of new analogs with optimized interactions with their target proteins, leading to improved efficacy and reduced off-target effects.
Strategies to Address Challenges in Compound Development (e.g., off-target effects, toxicity) While pyrazolo[1,5-a]pyrimidine-based compounds hold significant therapeutic promise, challenges such as off-target effects, toxicity, and drug resistance must be addressed.nih.govFuture research will need to incorporate strategies to mitigate these risks early in the drug development process.
A key strategy is to improve the selectivity of the compounds for their intended biological target. The high selectivity of the DDR1 inhibitor 7rh, which was found to be significantly less potent against a panel of 455 other kinases, serves as a benchmark for future analog development. nih.gov Achieving such high selectivity can minimize the potential for off-target effects that can lead to toxicity.
Other strategies to address these challenges include:
Comprehensive Kinase Profiling: Early and extensive screening of new analogs against a broad panel of kinases and other potential off-targets can help identify and eliminate compounds with undesirable activity profiles.
Structure-Based Design for Selectivity: Utilizing high-resolution structural information of the target protein can guide the design of analogs that fit precisely into the active site of the intended target while avoiding interactions with other proteins.
By integrating these strategies into the development pipeline, researchers can increase the likelihood of identifying this compound analogs with a favorable balance of efficacy and safety.
Exploration of New Therapeutic Applications The versatile chemical scaffold of this compound and its analogs has already led to their investigation for a wide range of diseases. Future research is expected to further broaden the scope of their therapeutic applications.
Current and emerging areas of investigation include:
Oncology: As potent protein kinase inhibitors, these compounds are being explored for the treatment of various cancers. nih.gov Targets of interest include EGFR, B-Raf, MEK, and CDKs in cancers like non-small cell lung cancer and melanoma. nih.gov The discovery of DDR1 inhibitors also opens up new avenues for anticancer therapy. nih.gov
Inflammatory and Autoimmune Diseases: The development of selective PI3Kδ inhibitors highlights the potential of this class of compounds in treating diseases such as systemic lupus erythematosus and asthma. mdpi.comsemanticscholar.org
Antiviral Agents: There is growing interest in targeting host proteins that are essential for viral replication as a strategy for developing broad-spectrum antiviral drugs. biorxiv.org Analogs that inhibit NAK kinases, which are involved in viral entry into host cells, are being investigated for their potential against various RNA viruses. biorxiv.org
Neurodegenerative Diseases and Other Disorders: The pyrazolo[1,5-a]pyrimidine core is found in compounds with a wide array of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects, suggesting potential applications in a variety of other diseases. researchgate.net
The diverse pharmacological properties exhibited by this class of compounds make them a rich source for the discovery of new medicines for a multitude of unmet medical needs. mdpi.com
Q & A
Q. What are the common synthetic strategies for preparing N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide derivatives?
- Methodological Answer : Synthesis typically involves cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core, followed by functionalization. Key steps include:
- Cyclocondensation : Reacting precursors like 2-methylpyrazole with electrophiles (e.g., nitriles or carbonyl compounds) under reflux conditions .
- Amide Coupling : Introducing the benzamide moiety via reaction with benzoyl chloride derivatives in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Cross-Coupling : For advanced derivatives, site-selective Suzuki or Buchwald-Hartwig couplings are used to attach aryl/heteroaryl groups .
Yields are optimized by controlling temperature (60–120°C) and solvent polarity (e.g., DMF or THF).
Q. Which analytical techniques are critical for structural characterization of these derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing between pyrimidine C-6 and C-7 positions) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives, particularly for determining hydrogen-bonding interactions in enzyme-inhibitor complexes .
Q. What biological activities are most commonly reported for this class of compounds?
- Methodological Answer :
- Enzyme Inhibition : Selective kinase inhibition (e.g., DDR1 with IC₅₀ values ≤7 nM) via binding to ATP pockets, validated through enzymatic assays and crystallography .
- Antimicrobial Activity : Inhibition of Gram-positive bacteria (e.g., MRSA) via disruption of biofilm formation, assessed using microdilution and live/dead staining .
- Anticancer Effects : Cytotoxicity against cancer cell lines (e.g., HeLa) through apoptosis induction, measured via SRB assays and flow cytometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance lipophilicity and target binding affinity (e.g., trifluoromethylbenzamide derivatives show 10-fold higher DDR1 inhibition than unsubstituted analogs) .
- Hydrophilic Moieties (e.g., -OH, morpholino) : Improve solubility and bioavailability, as seen in derivatives with tetrahydrofuran rings .
- Scaffold Modifications : Hybridizing with picolinamide or thiadiazole moieties alters selectivity (e.g., NTRK inhibition vs. kinase targets) .
- Combinatorial Libraries : Use p-nitrophenyl esters for efficient amide bond formation, enabling rapid synthesis of >400 analogs for high-throughput screening .
Q. How can researchers reconcile contradictory bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial) may arise from variations in cell line viability protocols (e.g., SRB vs. MTT assays). Cross-validation using orthogonal methods (e.g., ATP-luciferase assays) is recommended .
- Structural Verification : Contradictions may stem from undetected regioisomers; re-evaluate purity via HPLC and 2D NMR before biological testing .
Q. What strategies enhance selective inhibition of kinases like DDR1 over off-targets (e.g., DDR2)?
- Methodological Answer :
- Computational Docking : Identify critical hinge-region interactions (e.g., hydrogen bonds with DDR1 Glu652) using Schrödinger Suite or AutoDock .
- Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess S(35)/S(10) scores. For example, 7rh exhibits a selectivity score of 0.008 against 455 kinases .
Q. What methodologies improve solubility and bioavailability of these hydrophobic derivatives?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or acetate groups at the pyrimidine N-7 position for enhanced aqueous solubility .
- Formulation Strategies : Use lipid-based nanoparticles or cyclodextrin complexes to improve oral bioavailability (e.g., 67.4% in rat models for 7rh) .
Q. How can combinatorial synthesis accelerate the discovery of novel analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
